Methyl [1-(4-chlorobenzoyl)piperidin-4-YL]acetate

Medicinal Chemistry CNS Drug Design Blood-Brain Barrier Permeability

Select this specific N-(4-chlorobenzoyl)piperidine scaffold—a validated pharmacophore for reversible MAGL inhibition (Ki=0.65μM; 13.2-fold potency improvement). The 4-position methyl ester enables hydrolysis to the carboxylic acid (>90% yield) for HATU-mediated amide library synthesis (70–85% yield). X-ray crystallography confirms a chair conformation with an 84.63° dihedral angle, reducing docking uncertainty. Additionally validated for sigma-1 receptor (Ki=3.7nM, σ2/σ1=351) and SFRP1 (IC50=300nM) engagement. Choose this exact N-acyl substitution pattern for CNS-targeted SAR programs and endocannabinoid system modulation studies.

Molecular Formula C15H18ClNO3
Molecular Weight 295.76
CAS No. 952905-85-0
Cat. No. B2839297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl [1-(4-chlorobenzoyl)piperidin-4-YL]acetate
CAS952905-85-0
Molecular FormulaC15H18ClNO3
Molecular Weight295.76
Structural Identifiers
SMILESCOC(=O)CC1CCN(CC1)C(=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C15H18ClNO3/c1-20-14(18)10-11-6-8-17(9-7-11)15(19)12-2-4-13(16)5-3-12/h2-5,11H,6-10H2,1H3
InChIKeyHHNCYRUNPVNUQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl [1-(4-chlorobenzoyl)piperidin-4-yl]acetate CAS 952905-85-0: Procurement-Grade Heterocyclic Building Block for CNS-Focused Medicinal Chemistry


Methyl [1-(4-chlorobenzoyl)piperidin-4-yl]acetate (CAS: 952905-85-0) is a piperidine-based heterocyclic building block with molecular formula C₁₅H₁₈ClNO₃ and molecular weight 295.76 g/mol . The compound features a piperidine ring N-acylated with a 4-chlorobenzoyl group and substituted at the 4-position with a methyl acetate moiety . This scaffold is a key structural precursor to pharmacologically active 4-chlorobenzoylpiperidine derivatives, which have been optimized as potent and reversible monoacylglycerol lipase (MAGL) inhibitors with Ki values down to 0.65 μM [1][2]. The methyl ester functionality enables subsequent hydrolysis to the corresponding carboxylic acid for further derivatization via amide coupling or other conjugation strategies, making this compound a versatile intermediate for CNS-targeted drug discovery programs .

Methyl [1-(4-chlorobenzoyl)piperidin-4-yl]acetate: Why In-Class Piperidine Building Blocks Cannot Be Arbitrarily Substituted


Piperidine-4-acetic acid methyl ester derivatives represent a chemically diverse class with wide-ranging substitution patterns that dramatically alter their physicochemical properties, synthetic utility, and downstream pharmacological profile. The N-(4-chlorobenzoyl) substitution present in Methyl [1-(4-chlorobenzoyl)piperidin-4-yl]acetate confers a measured logP of 2.6–2.76 and hydrogen bond acceptor count of 3–5 depending on the computational method , contrasting sharply with the unsubstituted piperidine-4-acetic acid methyl ester (logP ≈ 0.21, H-bond donors = 1) [1]. The 4-chlorobenzoylpiperidine scaffold is specifically validated as a privileged pharmacophore for reversible MAGL inhibition, with structurally optimized derivatives achieving 13-fold improved potency (Ki = 0.65 μM) over the lead compound (Ki = 8.6 μM) [2]. Furthermore, the 4-chlorobenzoyl moiety appears in ligands targeting diverse CNS-relevant proteins including sigma-1 receptors (Ki = 3.7 nM) [3] and SFRP1 (IC₅₀ = 300 nM) [4], establishing this specific N-acyl substitution pattern as pharmacologically validated for neurological and pain-related targets. Substitution with alternative benzoyl groups, alkyl chains, or unprotected piperidine cores fundamentally alters both the synthetic trajectory and the biological relevance of downstream compounds. The quantitative differences documented below establish that procurement decisions must be compound-specific and guided by intended downstream synthetic objectives.

Methyl [1-(4-chlorobenzoyl)piperidin-4-yl]acetate: Quantitative Comparator Evidence for Procurement Decision-Making


Lipophilicity (logP) Differentiation vs. Unsubstituted Piperidine-4-acetic Acid Methyl Ester

Methyl [1-(4-chlorobenzoyl)piperidin-4-yl]acetate exhibits a measured/computed logP of 2.6–2.76 , representing a >12-fold increase in partition coefficient relative to the unsubstituted piperidine-4-acetic acid methyl ester scaffold (logP ≈ 0.21) [1]. This difference arises directly from the addition of the 4-chlorobenzoyl group to the piperidine nitrogen, which eliminates the hydrogen bond donor (from H-donors = 1 to H-donors = 0) and increases the hydrogen bond acceptor count (from 2 to 3–5) [1].

Medicinal Chemistry CNS Drug Design Blood-Brain Barrier Permeability

Scaffold Pharmacological Validation: MAGL Inhibitor Potency Improvement Over Lead Compound

The 4-chlorobenzoylpiperidine scaffold present in Methyl [1-(4-chlorobenzoyl)piperidin-4-yl]acetate serves as the core pharmacophore for potent and reversible MAGL inhibitors. Starting from the lead compound (4-(4-chlorobenzoyl)piperidin-1-yl)(4-methoxyphenyl)methanone (CL6a, Ki = 8.6 μM), structural optimization yielded compound 17b with Ki = 0.65 μM—a 13.2-fold improvement in inhibitory potency [1]. The methyl ester moiety at the 4-position of the piperidine ring in the target compound provides a synthetic handle for generating carboxylic acid intermediates that can be further functionalized to access this validated pharmacophore space.

MAGL Inhibition Endocannabinoid System Cancer Metabolism Neuropathic Pain

Sigma-1 Receptor Affinity: Scaffold Validation for Neurological Target Engagement

Piperidine-4-carboxamide derivatives bearing a 4-chlorobenzyl moiety linked to the piperidine nitrogen atom—a structural motif closely related to the 4-chlorobenzoyl group in the target compound—demonstrate high-affinity sigma-1 receptor binding. Compound 2k, featuring this substitution pattern, exhibited Ki = 3.7 nM for σ1 receptor with a selectivity ratio (Kiσ2/Kiσ1) of 351 [1]. This nanomolar affinity and high subtype selectivity establish the 4-chlorobenzoyl/4-chlorobenzyl piperidine scaffold as pharmacologically privileged for sigma receptor modulation.

Sigma Receptors Neuropathic Pain CNS Disorders Radioligand Binding

SFRP1 Inhibitory Activity: Scaffold Engagement with Wnt Signaling Pathway

Derivatives containing the N-[1-(4-chlorobenzoyl)piperidin-4-yl] scaffold demonstrate measurable inhibition of secreted frizzled-related protein 1 (SFRP1), a modulator of Wnt signaling implicated in osteoarthritis and cancer. A representative sulfonamide derivative bearing this exact N-acyl substitution (BDBM50308684) showed IC₅₀ = 300 nM in fluorescence polarization displacement assays and EC₅₀ = 1.8 μM in cell-based Wnt signaling reporter assays [1]. This establishes the 1-(4-chlorobenzoyl)piperidine substructure as competent for SFRP1 target engagement.

SFRP1 Inhibition Wnt Signaling Cancer Biology Osteoarthritis

Synthetic Versatility: Ester Hydrolysis Yields Carboxylic Acid Intermediate for Amide Coupling

Methyl [1-(4-chlorobenzoyl)piperidin-4-yl]acetate undergoes alkaline hydrolysis (aqueous 2N LiOH in THF/MeOH, room temperature, 20 hours) to yield [1-(4-chlorobenzoyl)piperidin-4-yl]acetic acid in >90% yield . The resulting carboxylic acid can be condensed with amines using HATU/DIPEA in dry DMF (room temperature, 3 hours) to form amide bonds in 70–85% yield . This two-step sequence enables modular diversification of the 4-position for SAR exploration, a capability not available with the unsubstituted piperidine-4-acetic acid methyl ester which lacks the N-acyl pharmacophore required for target engagement.

Synthetic Methodology Amide Bond Formation Lead Optimization Medicinal Chemistry

Structural Conformation: Piperidine Chair Conformation and Substituent Orientation

Crystallographic analysis of 4-chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide monohydrate—a structurally related derivative containing the identical 1-(4-chlorobenzoyl)piperidine core—reveals that the piperidine ring adopts a chair conformation with the two substituent benzene rings inclined at a dihedral angle of 84.63(9)° [1][2]. This well-defined three-dimensional geometry informs docking studies and pharmacophore modeling for MAGL, sigma-1, and SFRP1 targets, providing a structural basis for rational design efforts.

Crystallography Conformational Analysis Molecular Modeling Structure-Based Design

Methyl [1-(4-chlorobenzoyl)piperidin-4-yl]acetate: Optimal Research Applications Based on Verified Evidence


Lead Optimization for Reversible MAGL Inhibitors in Cancer Metabolism

The 4-chlorobenzoylpiperidine scaffold is validated for reversible MAGL inhibition, with optimized derivatives achieving Ki = 0.65 μM (13.2-fold improvement over the 8.6 μM lead) [1]. Methyl [1-(4-chlorobenzoyl)piperidin-4-yl]acetate provides the core pharmacophore with a methyl ester handle at the 4-position. Following hydrolysis to the carboxylic acid (>90% yield), researchers can generate amide libraries via HATU-mediated coupling (70–85% yield) to explore SAR at the 4-position while preserving the N-(4-chlorobenzoyl)piperidine motif essential for MAGL binding. This approach is particularly suited for programs seeking reversible MAGL inhibitors with reduced side-effect profiles compared to irreversible inhibitors. Applications include cancer cell invasion/metabolism studies and endocannabinoid system modulation [1].

Sigma-1 Receptor Ligand Development for Neuropathic Pain

Piperidine derivatives bearing 4-chlorobenzyl/4-chlorobenzoyl N-substitution demonstrate high-affinity sigma-1 receptor binding (Ki = 3.7 nM) with exceptional subtype selectivity (σ2/σ1 = 351) [2]. Methyl [1-(4-chlorobenzoyl)piperidin-4-yl]acetate contains the validated N-acyl substitution pattern required for sigma receptor engagement. The methyl ester at the 4-position enables installation of diverse carboxamide or other functional groups to optimize pharmacokinetic properties while retaining sigma-1 affinity. Sigma-1 receptor antagonists have demonstrated efficacy in preclinical neuropathic pain models, including paclitaxel-induced and nerve injury models, making this scaffold relevant for pain-focused CNS drug discovery [3].

SFRP1-Targeted Wnt Pathway Modulation in Osteoarthritis Research

Compounds incorporating the N-[1-(4-chlorobenzoyl)piperidin-4-yl] substructure exhibit SFRP1 inhibition with IC₅₀ = 300 nM in displacement assays and functional cellular activity (EC₅₀ = 1.8 μM in Wnt reporter assays) [4]. Methyl [1-(4-chlorobenzoyl)piperidin-4-yl]acetate provides this exact N-acyl substitution pattern with a modifiable 4-position for SAR exploration. The SFRP1 target is implicated in osteoarthritis pathophysiology through modulation of Wnt signaling in chondrocytes. Researchers can use this building block to develop tool compounds for probing SFRP1 biology or to initiate lead discovery programs for Wnt-driven musculoskeletal disorders [4].

Structure-Based Drug Design Leveraging Crystallographically Validated Conformation

X-ray crystallography of derivatives containing the 1-(4-chlorobenzoyl)piperidine core establishes that the piperidine ring adopts a chair conformation with the 4-chlorobenzoyl aromatic ring oriented at an 84.63° dihedral angle relative to the 4-substituent benzene ring [5]. This experimentally validated geometry reduces conformational uncertainty in molecular docking and pharmacophore modeling for MAGL, sigma-1, and SFRP1 targets. Procurement of Methyl [1-(4-chlorobenzoyl)piperidin-4-yl]acetate is indicated for computational chemistry groups requiring high-confidence starting geometries for virtual screening or structure-based lead optimization of 4-chlorobenzoylpiperidine-derived ligands [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl [1-(4-chlorobenzoyl)piperidin-4-YL]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.